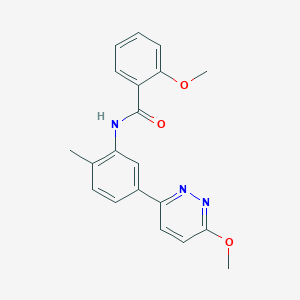

2-methoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

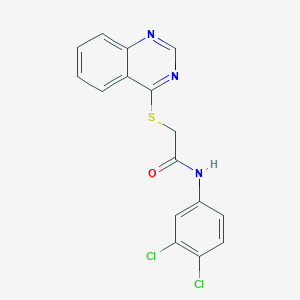

The compound 2-methoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide is a structurally complex molecule that is likely to possess a range of biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, a novel series of sulphonamides, including N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, have shown high affinity and selectivity for the endothelin ETA receptor, indicating potential therapeutic applications .

Synthesis Analysis

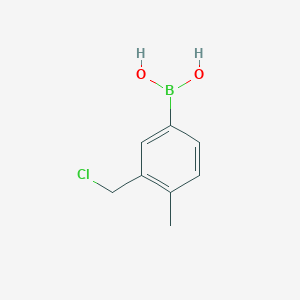

The synthesis of related compounds typically involves multi-step organic reactions. For example, the formation of Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide was achieved through a Diels-Alder reaction, which is a common method for constructing cyclic structures . This suggests that the synthesis of this compound could also involve similar cycloaddition reactions.

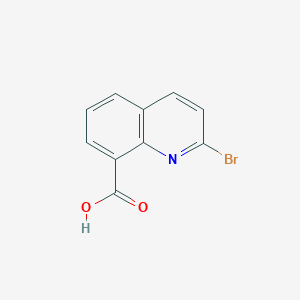

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been elucidated using techniques such as X-ray diffraction and DFT calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with theoretical calculations . These methods could be applied to determine the precise structure of this compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from their electronic properties, such as HOMO and LUMO energies. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans provide insights into the chemical reactivity of the molecule . These analyses can predict how this compound might participate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The antioxidant properties of these compounds can be evaluated using assays like the DPPH free radical scavenging test . Such properties are crucial for determining the potential applications of this compound in pharmaceuticals or as a chemical intermediate.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide is a compound with benzamide in its structure, similar to the chemical name . It is used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. Its pharmacodynamic studies indicate rapid effects on the motility of the gastro-intestinal tract, including improved resting tone of the oesophageal sphincter and enhanced pyloric activity. It also demonstrates effects on drug absorption and anti-emetic properties through central dopaminergic antagonism. The compound's pharmacokinetic properties suggest it is well absorbed and rapidly excreted, with a short half-life and partial metabolism through O-demethylation, N-de-ethylation, and amide hydrolysis (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives have shown significant biological and pharmacological applications, including antimicrobial activity. These compounds, found in natural products and synthetic compounds, have been researched for new drug development. Benzofuran derivatives like psoralen and angelicin have been used in treating skin diseases, showcasing the scaffold's potential in designing efficient antimicrobial agents. The structural uniqueness of benzofuran derivatives allows for the development of new therapeutic agents with improved bioavailability and reduced toxicity (Hiremathad et al., 2015).

Novel Synthesis and Pharmaceutical Implications

Research into novel synthesis methods and the pharmaceutical implications of compounds like omeprazole, which shares a similar realm of complexity with the compound , has been significant. These studies focus on the development of proton pump inhibitors, highlighting the importance of understanding the synthesis processes and the potential for creating pharmaceutical impurities. Such research underpins the need for continued innovation in drug synthesis and the management of potential impurities to ensure drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Propiedades

IUPAC Name |

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-8-9-14(16-10-11-19(26-3)23-22-16)12-17(13)21-20(24)15-6-4-5-7-18(15)25-2/h4-12H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLDBCMTOAXTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

![2-[5-(1-{[(4-Methylphenyl)methoxy]imino}ethyl)thiophen-2-yl]acetonitrile](/img/structure/B2516839.png)